![molecular formula C14H10N2O2 B14303069 (2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 120985-55-9](/img/structure/B14303069.png)
(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10N2O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 2-position and an acetonitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the nitration of biphenyl followed by the introduction of the acetonitrile group. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobiphenyl is then subjected to a Friedel-Crafts acylation reaction with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to yield (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile .
Industrial Production Methods
Industrial production of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino[1,1’-biphenyl]-4-yl)acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones at the benzylic position.
Applications De Recherche Scientifique
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the acetonitrile group.
4-Nitrobiphenyl: Nitro group at the 4-position instead of the 2-position.
2-Amino[1,1’-biphenyl]-4-yl)acetonitrile: Reduced form of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the exploration of various biological activities .
Propriétés
Numéro CAS |
120985-55-9 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(3-nitro-4-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-9-8-11-6-7-13(14(10-11)16(17)18)12-4-2-1-3-5-12/h1-7,10H,8H2 |
Clé InChI |
VKBAXLJBJUWWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



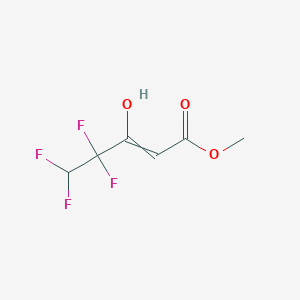
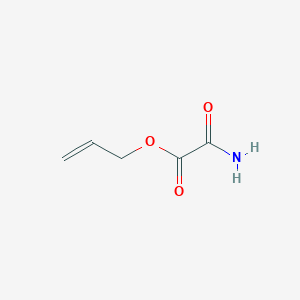
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
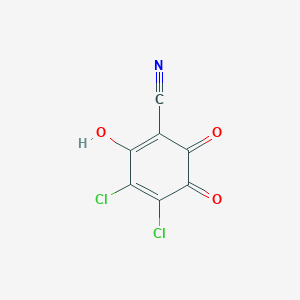
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
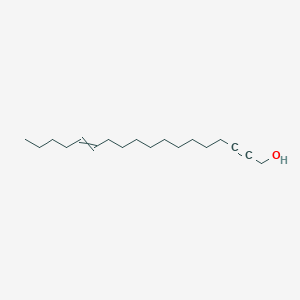
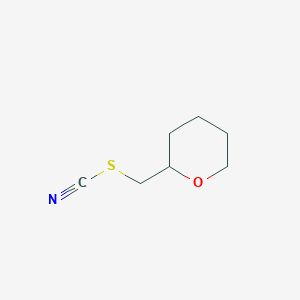
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
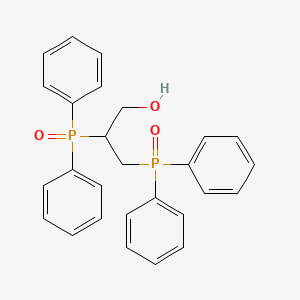

![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
